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Introduction
Pleiocarpamine is a monoterpenoid indole alkaloid characterized by a complex, pentacyclic

caged structure. As a member of the mavacurane class of alkaloids, it has garnered significant

interest within the scientific community due to its unique structural features and its role as a key

building block in the synthesis of more complex bisindole alkaloids. This technical guide

provides an in-depth analysis of the chemical structure and stereochemistry of

Pleiocarpamine, supported by spectroscopic data, and outlines the key experimental

methodologies used for its characterization.

Chemical Structure and Identification
Pleiocarpamine possesses a rigid pentacyclic framework incorporating an indole nucleus. Its

chemical identity is precisely defined by the following identifiers:
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Identifier Value

IUPAC Name

methyl (13E,14S,16S,18S)-13-ethylidene-1,11-

diazapentacyclo[12.3.1.0²,⁷.0⁸,¹⁷.0¹¹,¹⁶]octadeca

-2,4,6,8(17)-tetraene-18-carboxylate[1]

Molecular Formula C₂₀H₂₂N₂O₂[1]

Molar Mass 322.41 g/mol [1]

CAS Number 6393-66-4

SMILES
C/C=C/1/CN2CCC3=C4[C@@H]2C[C@@H]1--

INVALID-LINK--C(=O)OC[1]

InChI Key NTMOAQDHNZYZMZ-QWCNWJGKSA-N[1]

Stereochemistry
The absolute stereochemistry of (+)-Pleiocarpamine has been unequivocally established

through stereocontrolled total synthesis.[2] The molecule contains three stereocenters and one

stereogenic double bond, with the following configurations:

C14: S

C16: S

C18: S

C13-C20 double bond: E

The stereochemistry at position C16 is a crucial determinant for the overall three-dimensional

structure and is established during synthesis through methods like radical cyclization.[2] The

IUPAC name explicitly denotes the stereochemical configuration at each chiral center and the

geometry of the ethylidene group.[1]

Spectroscopic Data
The structural elucidation and confirmation of Pleiocarpamine's identity are heavily reliant on

various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy
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and Mass Spectrometry (MS).

NMR Spectroscopy
While a complete, assigned NMR dataset for Pleiocarpamine is dispersed throughout the

literature, a representative ¹³C NMR spectrum is available.

Table 1: ¹³C NMR Spectroscopic Data for Pleiocarpamine

Atom No. Chemical Shift (ppm)

A complete list of assigned chemical shifts for all

20 carbons would be compiled here from

experimental data found in the supporting

information of synthetic studies.

Data to be populated from primary literature.

Note: The full assignment of ¹H and ¹³C NMR data, including chemical shifts and coupling

constants, is critical for unambiguous structure verification and can be found in the supporting

information of publications detailing the total synthesis of Pleiocarpamine.

Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of Pleiocarpamine, aiding in its identification.

Table 2: Mass Spectrometry Data for Pleiocarpamine

Technique Ionization Mode [M+H]⁺ (m/z)
Key Fragment Ions
(m/z)

LC-MS ESI+ 323.175

218.0943, 234.1258,

217.0869, 206.0944,

219.1000[1]

Experimental Protocols
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The definitive confirmation of Pleiocarpamine's structure and stereochemistry has been

achieved through its total synthesis. The experimental protocols for these syntheses are

detailed and provide the ultimate proof of structure.

Stereocontrolled Total Synthesis of (+)-Pleiocarpamine
A concise and scalable total synthesis of (+)-Pleiocarpamine has been reported, often

commencing from readily available starting materials. A key strategic element in these

syntheses is the establishment of the critical stereocenters with high fidelity.

General Workflow for a Stereocontrolled Synthesis:

Chiral Pool Starting Material or Asymmetric Catalysis: Introduction of the initial stereocenter.

Radical Cyclization: A pivotal step to construct the C16 stereocenter with the desired

configuration.

Palladium-Catalyzed Intramolecular C-H Functionalization: Formation of the highly strained,

caged ring system.

Final Functional Group Manipulations: Installation of the methyl ester and ethylidene

functionalities.

For a detailed, step-by-step experimental protocol, including reagents, conditions, and

purification methods, readers are directed to the supporting information of the primary

literature, such as the work published by Okada et al. in the Journal of the American Chemical

Society in 2023.

X-ray Crystallography
While X-ray crystallography is the gold standard for determining the absolute configuration of

chiral molecules, a dedicated crystallographic report for Pleiocarpamine itself is not readily

available in the public domain. The absolute stereochemistry is instead firmly established

through its enantioselective total synthesis, where the configuration of the chiral building blocks

and the stereoselectivity of the reactions dictate the final stereochemistry of the product. The

spectroscopic data of the synthetic (+)-Pleiocarpamine is then compared to that of the natural

product for confirmation.
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Biosynthetic Pathway
The biosynthesis of mavacurane-type alkaloids like Pleiocarpamine is proposed to proceed

from the central intermediate 19E-geissoschizine. An oxidative cyclization is a key step in

forming the characteristic N1-C16 bond of the mavacurane skeleton.

Strictosidine 19E-GeissoschizineMultiple Steps Oxidative IntermediateOxidation (+)-PleiocarpamineN1-C16 Cyclization

Click to download full resolution via product page

Caption: Proposed biosynthetic pathway of (+)-Pleiocarpamine.

Logical Relationship of Stereochemical
Determination
The determination of the absolute stereochemistry of Pleiocarpamine is a logical process that

relies on a combination of synthetic chemistry and analytical techniques.
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Caption: Workflow for the determination of Pleiocarpamine's absolute stereochemistry.

Conclusion
The chemical structure and absolute stereochemistry of (+)-Pleiocarpamine are well-

established through a combination of rigorous spectroscopic analysis and, most definitively,

through its stereocontrolled total synthesis. The complex, caged architecture of this

monoterpenoid indole alkaloid presents a significant synthetic challenge and continues to

inspire the development of novel synthetic methodologies. For researchers in natural product
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chemistry and drug development, a thorough understanding of Pleiocarpamine's structural

and stereochemical intricacies is fundamental for its use in the synthesis of more complex,

biologically active molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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